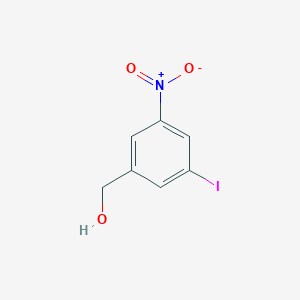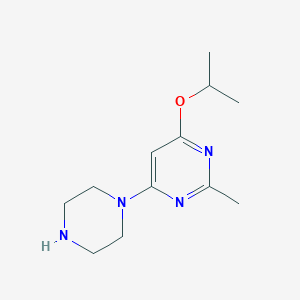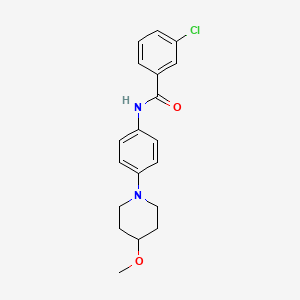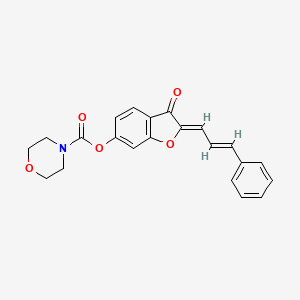
(3-Iodo-5-nitrophenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3-Iodo-5-nitrophenyl)methanol” is a chemical compound with the molecular formula C7H6INO3 . It has a molecular weight of 279.03 and is typically stored in a dark, dry place at temperatures between 2-8°C . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “(3-Iodo-5-nitrophenyl)methanol” is 1S/C7H6INO3/c8-6-1-5(4-10)2-7(3-6)9(11)12/h1-3,10H,4H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“(3-Iodo-5-nitrophenyl)methanol” is a solid compound . It has a molecular weight of 279.03 and is typically stored in a dark, dry place at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Photoreaction Studies
- Solid-State Photoreaction : A study by Meng et al. (1994) investigated the solid-state photoreaction of mixed crystals between nitrobenzaldehydes and indole. They found that this reaction yields nitrophenyl-(bis-3-indolyl)methane and nitrophenyl-(3-indolyl)methanol, suggesting applications in studying photochemical reactions in crystalline states Meng et al., 1994.
Reaction Mechanism Research
Study of Methanol Photorelease : Il'ichev et al. (2004) examined the mechanism of methanol photorelease from 2-nitrobenzyl methyl ether and related compounds, shedding light on reaction pathways and intermediates in these types of chemical processes Il'ichev et al., 2004.
Chemoselective Reductive Coupling : Research by Khurana and Ray (1996) involved chemoselective reductive coupling of nitroarenes using magnesium in methanol, demonstrating a potential pathway for reactions involving (3-Iodo-5-nitrophenyl)methanol Khurana & Ray, 1996.
Applications in Organic Synthesis
Synthesis of Complex Molecules : A study by Ruo-qi (2008) demonstrated the synthesis of a complex molecule using methanol as a solvent, which could potentially involve (3-Iodo-5-nitrophenyl)methanol in similar synthetic routes Li Ruo-qi, 2008.
Dual Recycling Strategy for Oxidation : Dohi et al. (2012) developed a dual recycling strategy for selective oxidation of alcohols to aldehydes and ketones using a hypervalent iodine reagent, a process that could be relevant to the handling or synthesis of (3-Iodo-5-nitrophenyl)methanol Dohi et al., 2012.
Catalysis of Transesterification : Research by Ishihara et al. (2008) on zwitterionic salts as organocatalysts for transesterification in the presence of methanol may have implications for reactions involving (3-Iodo-5-nitrophenyl)methanol Ishihara et al., 2008.
Biochemical Applications
Electron Transport System Activity : Blenkinsopp and Lock (1990) studied the electron transport system (ETS) activity in river biofilms using a compound structurally related to (3-Iodo-5-nitrophenyl)methanol, suggesting potential applications in environmental biochemistry Blenkinsopp & Lock, 1990.
Lipid Dynamics Study : Nguyen et al. (2019) investigated the impact of methanol on lipid dynamics, which could be relevant to studies involving (3-Iodo-5-nitrophenyl)methanol in biological membranes Nguyen et al., 2019.
Chemical Tracking in Forensic Science : Suzuki (2013) developed a field kit for chemical tracking using a compound similar to (3-Iodo-5-nitrophenyl)methanol, indicating potential forensic applications Suzuki, 2013.
Safety and Hazards
Eigenschaften
IUPAC Name |
(3-iodo-5-nitrophenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO3/c8-6-1-5(4-10)2-7(3-6)9(11)12/h1-3,10H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQEGCABWCVSZPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])I)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Iodo-5-nitrophenyl)methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[3-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2579466.png)
![ethyl 4-(2-((2-((5-chloro-2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidine-1-carboxylate](/img/structure/B2579469.png)

![N-(4-fluorophenyl)-2-((2-(4-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)butanamide](/img/structure/B2579471.png)

![2-[1-[2-(2-Chlorophenoxy)acetyl]piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2579474.png)
![2-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2579476.png)
![1-methyl-octahydro-1H-imidazolidino[4,5-c]pyridin-2-one hydrochloride](/img/structure/B2579477.png)

![7-[3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2579482.png)


![N-[4-(Aminomethyl)phenyl]-2-iodobenzamide](/img/structure/B2579486.png)
